Cas no 271597-72-9 (1-(Thiazol-2-yl)prop-2-yn-1-ol)

1-(Thiazol-2-yl)prop-2-yn-1-ol structure
271597-72-9 structure
Product Name:1-(Thiazol-2-yl)prop-2-yn-1-ol
CAS No:271597-72-9
MF:C6H5NOS
MW:139.174999952316
CID:914719
PubChem ID:45121800
Update Time:2025-11-01

1-(Thiazol-2-yl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolemethanol, -alpha--ethynyl-
    • 1-(thiazol-2-yl)prop-2-yn-1-ol
    • 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol
    • 271597-72-9
    • CS-0127718
    • AKOS026731803
    • 1-(Thiazol-2-yl)prop-2-yn-1-ol
    • Inchi: 1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H
    • InChI Key: YSRVARAVPCSBHO-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C(C#C)O

Computed Properties

  • Exact Mass: 139.00918496g/mol
  • Monoisotopic Mass: 139.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4
  • XLogP3: 0.4

1-(Thiazol-2-yl)prop-2-yn-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM538886-5g
1-(Thiazol-2-yl)prop-2-yn-1-ol
271597-72-9 95%+
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$2000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198358-5g
1-(Thiazol-2-yl)prop-2-yn-1-ol
271597-72-9 98%
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¥15600 2023-04-14

1-(Thiazol-2-yl)prop-2-yn-1-ol Related Literature

Additional information on 1-(Thiazol-2-yl)prop-2-yn-1-ol

Introduction to 1-(Thiazol-2-yl)prop-2-yn-1-ol (CAS No. 271597-72-9)

1-(Thiazol-2-yl)prop-2-yn-1-ol, with the CAS number 271597-72-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its thiazole ring and propargyl alcohol functional groups, which contribute to its reactivity and biological activity.

The chemical structure of 1-(Thiazol-2-yl)prop-2-yn-1-ol consists of a thiazole ring attached to a propargyl alcohol moiety. The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its stability and ability to form strong hydrogen bonds. The propargyl alcohol group, on the other hand, introduces a triple bond and a hydroxyl group, which can participate in various chemical reactions such as nucleophilic additions and metal-catalyzed couplings.

In the realm of medicinal chemistry, 1-(Thiazol-2-yl)prop-2-yn-1-ol has shown promise as a building block for the synthesis of more complex molecules with potential therapeutic applications. Recent studies have explored its use in the development of antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The unique combination of the thiazole ring and the propargyl alcohol group provides a platform for the design of compounds that can target viral enzymes and disrupt their replication processes.

Beyond antiviral research, 1-(Thiazol-2-yl)prop-2-yn-1-ol has also been investigated for its potential in cancer therapy. Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its biological activities, 1-(Thiazol-2-yl)prop-2-yn-1-ol is valued for its synthetic versatility. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse compounds. For instance, the propargyl alcohol group can be readily converted into alkynes or alkenes through dehydroxylation reactions, while the thiazole ring can undergo substitution reactions to introduce additional functional groups.

The synthetic utility of 1-(Thiazol-2-yl)prop-2-yn-1-ol has been further enhanced by recent advances in catalytic methods. Transition metal-catalyzed reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), have been successfully applied to this compound, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazoles are known for their biological activity and have found applications in drug discovery and materials science.

In conclusion, 1-(Thiazol-2-y l)prop - 2 - y n - 1 - ol (CAS No. 271597 - 72 - 9) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique chemical structure provides a foundation for the development of novel therapeutic agents and advanced materials. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in the fields of medicinal chemistry and pharmaceutical science.

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